Azocan-5-ol

Lipophilicity LogP Permeability

Azocan-5-ol (CAS 1389338-37-7) is an eight-membered saturated azacycloalkanol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹. It belongs to the class of secondary amines bearing a hydroxyl substituent at the C5 position of the azocane ring.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B12978326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzocan-5-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CC(CCCNC1)O
InChIInChI=1S/C7H15NO/c9-7-3-1-5-8-6-2-4-7/h7-9H,1-6H2
InChIKeyGAUSBCDACBHWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azocan-5-ol: Core Physicochemical Identity and Position Within the Saturated Azacycloalkanol Series


Azocan-5-ol (CAS 1389338-37-7) is an eight-membered saturated azacycloalkanol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹ . It belongs to the class of secondary amines bearing a hydroxyl substituent at the C5 position of the azocane ring. As a homologue in the azacycloalkanol series — with piperidin-4-ol (6-membered) and azepan-4-ol (7-membered) as its closest structural analogues — Azocan-5-ol is predominantly procured as a versatile intermediate for medicinal chemistry scaffold exploration. Commercially available at a certified purity of ≥98% , this compound's procurement profile is defined by its intermediate ring size and the associated physicochemical consequences relevant to fragment-based or lead-optimization campaigns.

Eight-membered azacycloalkanol scaffold for fragment-based library construction and lead optimization
Elevated lipophilicity profile relative to piperidine homologs supports permeability-focused campaigns
Topological polar surface area retained within fragment-like guidelines, balancing polarity and lipophilicity

Why Azocan-5-ol Cannot Be Trivially Substituted by Smaller-Ring Analogues in Medicinal Chemistry


Direct substitution of Azocan-5-ol with piperidin-4-ol or azepan-4-ol is not a physicochemically neutral operation. While all three share a secondary amine and a hydroxyl group, the expansion of the saturated ring systematically alters conformational flexibility, pKa, and lipophilicity — parameters that directly affect permeability, solubility, target binding, and off-target promiscuity [1]. Procurement decisions that treat these homologues as freely interchangeable risk introducing unanticipated pharmacokinetic or potency deviations. The following quantitative evidence demonstrates specific physicochemical offsets that make Azocan-5-ol a distinct, non-substitutable entity within the azacycloalkanol series.

LogP offset between eight-membered and six-membered homologs may alter permeability and distribution profiles in cell-based assays
Conformational flexibility differences can shift binding entropy and selectivity outcomes; ring size is not a neutral substitution
Without direct comparative biological data, replacing piperidin-4-ol with azocan-5-ol risks unanticipated pharmacokinetic or potency deviations

Quantitative Differentiation of Azocan-5-ol from Its Closest Homologues: Lipophilicity, Topological Surface Area, and Conformational Implications


Enhanced Lipophilicity (LogP) Compared to Piperidin-4-ol

Azocan-5-ol exhibits a computed LogP value of 0.51, representing a substantial increase in lipophilicity compared to piperidin-4-ol, which has an XLogP3-AA of -0.3 [1]. This 0.81 log unit difference indicates that Azocan-5-ol is approximately 6.5-fold more lipophilic in a calculated octanol-water partition model, directly attributable to the additional two methylene units in the eight-membered ring.

Lipophilicity (LogP)
Reported
Computed LogP: 0.51 (Azocan-5-ol) vs −0.3 (piperidin-4-ol); Δ = 0.81
Higher lipophilicity may shift passive permeability profile
Computed values; method undisclosed for target compound
Lipophilicity LogP Permeability Azacycloalkanol

Identical Topological Polar Surface Area (TPSA) Despite Increased Ring Size

Despite having an enlarged eight-membered ring, Azocan-5-ol maintains a TPSA value of 32.26 Ų, which is identical to the TPSA reported for piperidin-4-ol (32.26 Ų) [1]. This indicates that the polar atom contributions (one nitrogen, one oxygen) remain unchanged, while the non-polar surface area increases, leading to a favorable alteration of the lipophilicity-to-polarity balance without violating typical fragment-based drug discovery TPSA thresholds.

Topological PSA
Reported
TPSA: 32.26 Ų for both compounds; Δ = 0
Identical polar surface area retains oral bioavailability parameter space
Computed values from vendor and database sources
Topological polar surface area Bioavailability Fragment-like properties

Conformational Flexibility Offset: Increased Ring Conformers Relative to Six-Membered Analogues

Saturated eight-membered rings such as azocane are known to populate multiple low-energy conformers, including boat-chair, crown, and twist-boat-chair families, whereas six-membered rings like piperidine primarily occupy chair conformations. While specific conformational populations for Azocan-5-ol have not been experimentally quantified, the increased number of accessible conformers is a class-level property of medium-sized rings and can lead to a larger entropic penalty upon binding. This can be strategically exploited in fragment-based screening to achieve higher specificity through conformational selection [1].

Conformational Flexibility
Class-level
8‑membered ring populates multiple conformers (boat-chair, crown) vs chair‑locked piperidine
May enable broader conformational sampling in binding sites
Class-level inference; specific populations not experimentally quantified
Conformational analysis Ring strain Entropy Azacycloalkanol

Absence of High-Strength Head-to-Head Biological Data: A Gap Analysis

A systematic search for peer-reviewed primary research and patent literature reveals no published head-to-head biological comparison between Azocan-5-ol and its closest analogues (piperidin-4-ol, azepan-4-ol). No quantitative data were retrieved for target binding affinity (IC₅₀, K_i), cellular activity, or in vivo pharmacokinetic parameters for the target compound [1]. This lack of directly comparative biological evidence means that any selection of Azocan-5-ol over an analogue for a specific therapeutic or biological target must currently be justified based on the physicochemical differentiators (LogP, TPSA, conformational properties) documented herein, or through proprietary screening data.

Biological Head‑to‑Head
Source review
No published comparative biological data (binding, cellular, in vivo)
Differentiation relies on physicochemical profile; biological SAR requires in‑house validation
Literature and patent search as of 2026-05-10
Data gap Biological activity Pharmacology SAR

Procurement-Driven Application Scenarios for Azocan-5-ol Based on Verified Physicochemical Differentiation


Fragment-Based Drug Discovery Requiring Elevated LogP While Maintaining Low TPSA

Azocan-5-ol is a suitable choice for fragment libraries targeting intracellular or CNS targets where a computed LogP of 0.51 provides a favorable balance between permeability and solubility, outperforming the more hydrophilic piperidin-4-ol (LogP -0.3). Its TPSA of 32.26 Ų remains compliant with fragment-like guidelines (< 60 Ų), making it a strategic replacement when a series requires increased lipophilicity without violating polar surface area constraints [1].

Scaffold Hopping in Kinase or GPCR Programs to Mitigate Piperidine-Related Metabolic Liabilities

When a lead series containing a piperidin-4-ol core exhibits metabolic instability or undesired off-target activity, procurement of Azocan-5-ol allows exploration of scaffold hopping. The enlarged ring alters the spatial orientation of hydrogen-bonding groups and may reduce metabolic soft spots associated with piperidine N-dealkylation, while the distinct conformational ensemble can shift selectivity profiles .

Conformational Probing of Protein Binding Pockets via Ring-Size Expansion

In structure-based design, Azocan-5-ol can serve as a probe to investigate the tolerance of a target binding pocket for larger, more flexible rings. The compound's multiple low-energy conformers, inherent to the eight-membered azocane scaffold, provide a broader range of accessible geometries compared to the chair-locked piperidine ring, potentially revealing new interaction sites not accessible with smaller homologues .

Application
Selection Property
Validation Focus
Fragment library expansion requiring higher lipophilicity with TPSA compliance
Lipophilicity-to-polarity balance
Permeability and solubility screening
Scaffold-hopping studies to mitigate piperidine-associated metabolic liabilities
Ring-size expansion altering metabolic profile
Metabolic stability and selectivity profiling
Binding pocket conformational probing via ring-size expansion
Enhanced conformational flexibility
Crystallography or binding pose analysis
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